![molecular formula C9H17N3 B1453585 [5-methyl-1-(2-methylpropyl)-1H-pyrazol-4-yl]methanamine CAS No. 1247814-97-6](/img/structure/B1453585.png)
[5-methyl-1-(2-methylpropyl)-1H-pyrazol-4-yl]methanamine
Overview
Description
“[5-methyl-1-(2-methylpropyl)-1H-pyrazol-4-yl]methanamine” is a chemical compound with the molecular formula C9H17N3 and a molecular weight of 167.25 . It is also known as (1-isobutyl-1H-pyrazol-5-yl)methanamine .
Molecular Structure Analysis
The molecular structure of “[5-methyl-1-(2-methylpropyl)-1H-pyrazol-4-yl]methanamine” can be represented by the InChI code: 1S/C8H15N3/c1-7(2)6-11-8(5-9)3-4-10-11/h3-4,7H,5-6,9H2,1-2H3 . This indicates that the molecule consists of a pyrazole ring with methyl and isobutyl substituents.Chemical Reactions Analysis
There is limited information available on the specific chemical reactions involving “[5-methyl-1-(2-methylpropyl)-1H-pyrazol-4-yl]methanamine”. Pyrazole derivatives are known to participate in a variety of chemical reactions, including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .Scientific Research Applications
Pharmaceuticals: Antiviral Agents
This compound has been explored for its potential as an antiviral agent. Derivatives of similar structures have shown inhibitory activity against influenza A and other viruses . The pyrazole ring, a common feature in this class of compounds, is known for its biological activity and could be modified to enhance the compound’s antiviral properties.
Agricultural Chemistry: Plant Growth Regulation
Compounds with an indole structure, which is closely related to the pyrazole moiety, are known to influence plant growth. Indole-3-acetic acid, for example, is a plant hormone derived from tryptophan degradation . The subject compound could be investigated for its effects on plant hormone pathways, potentially leading to applications in agriculture.
Material Science: Polymer Chemistry
The pyrazole core of the compound can be utilized in polymer chemistry. Its nitrogen-containing heterocyclic structure may impart unique properties to polymers, such as increased thermal stability or novel electronic characteristics, which could be valuable in materials science .
Bioconjugation and Chemical Biology
Bioconjugation techniques often employ reactive heterocycles to link biomolecules with probes or therapeutic agents. The compound could be used to develop new bioconjugation strategies due to its reactive methanamine group, which can form stable linkages with various functional groups .
Supramolecular Chemistry
The ability of pyrazole derivatives to engage in hydrogen bonding makes them suitable candidates for constructing supramolecular assemblies. These structures are of interest for creating complex molecular systems that can have applications in nanotechnology and molecular recognition .
Analytical Chemistry: Spectroscopy
The unique chemical structure of this compound, particularly the pyrazole ring, may exhibit distinct spectroscopic features. This can be leveraged in analytical chemistry to develop new spectroscopic methods or materials for detecting specific substances or environmental monitoring .
Safety And Hazards
properties
IUPAC Name |
[5-methyl-1-(2-methylpropyl)pyrazol-4-yl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3/c1-7(2)6-12-8(3)9(4-10)5-11-12/h5,7H,4,6,10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXBJVBGJKASQCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1CC(C)C)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[5-methyl-1-(2-methylpropyl)-1H-pyrazol-4-yl]methanamine | |
CAS RN |
1247814-97-6 | |
Record name | [5-methyl-1-(2-methylpropyl)-1H-pyrazol-4-yl]methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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